3-(2-chlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone
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Overview
Description
3-(2-chlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone is a quinazolinone derivative that has been the subject of significant scientific research over the years. This compound has been synthesized using various methods and has been found to possess a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of various enzymes and proteins involved in inflammation, tumor growth, and bacterial cell wall synthesis.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS. It has also been found to induce apoptosis in cancer cells and to inhibit the growth of various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2-chlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its ability to inhibit the activity of various enzymes and proteins involved in inflammation, tumor growth, and bacterial cell wall synthesis. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 3-(2-chlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone. One area of research could be the development of novel synthetic methods for this compound. Another area of research could be the investigation of its potential use in the treatment of Alzheimer's disease. Additionally, further research could be conducted to elucidate the mechanism of action of this compound and to identify potential targets for its therapeutic use.
Synthesis Methods
There are several methods for synthesizing 3-(2-chlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone. One of the most common methods is the reaction of 2-chloroaniline with 3-nitrobenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then cyclized using polyphosphoric acid to yield this compound.
Scientific Research Applications
3-(2-chlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone has been the subject of significant scientific research due to its potential therapeutic applications. It has been found to possess anti-inflammatory, antitumor, and antibacterial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
3-(2-chlorophenyl)-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O3/c23-18-9-2-4-11-20(18)25-21(24-19-10-3-1-8-17(19)22(25)27)13-12-15-6-5-7-16(14-15)26(28)29/h1-14H/b13-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIRHIQEHUVPGR-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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